molecular formula C16H23N5S B7060366 N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B7060366
M. Wt: 317.5 g/mol
InChI Key: MQMPSLXOKXACAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzothiazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The benzothiazole ring is then synthesized separately and coupled with the pyrimidine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}cyclohexanecarboxamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide

Uniqueness

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to its specific combination of a pyrimidine ring with a dimethylamino group and a benzothiazole ring

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5S/c1-4-14-20-13-7-5-6-12(15(13)22-14)18-10-11-8-9-17-16(19-11)21(2)3/h8-9,12,18H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPSLXOKXACAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C(CCC2)NCC3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.